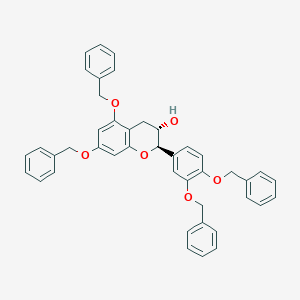

(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol

Description

The compound (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol is a benzopyran derivative characterized by multiple phenylmethoxy substituents on its aromatic rings. Its structure includes a chroman backbone with hydroxyl and substituted phenyl groups at specific positions. The compound’s molecular formula is C₄₉H₄₄O₇ (inferred from related analogs in and ), with a high molecular weight (~740–1,083 g/mol) and significant hydrophobicity (logP ~8.83–14.05), depending on the substitution pattern . Its synthesis typically involves protecting hydroxyl groups with benzyl (phenylmethoxy) moieties, a strategy common in flavonoid and polyphenol chemistry to enhance stability and solubility in organic media.

Properties

IUPAC Name |

(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H38O6/c44-38-26-37-40(47-29-33-17-9-3-10-18-33)24-36(45-27-31-13-5-1-6-14-31)25-41(37)49-43(38)35-21-22-39(46-28-32-15-7-2-8-16-32)42(23-35)48-30-34-19-11-4-12-20-34/h1-25,38,43-44H,26-30H2/t38-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJRMFXLQSNZGY-PWPASLGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942938 | |

| Record name | 5,7-Bis(benzyloxy)-2-[3,4-bis(benzyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20728-73-8 | |

| Record name | (2R,3S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20728-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020728738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Bis(benzyloxy)-2-[3,4-bis(benzyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-[3,4-bis(phenylmethoxy)phenyl]-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol, commonly referred to as a derivative of catechin, is a polyphenolic compound known for its potential therapeutic properties. This article explores the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects based on diverse research findings.

- Molecular Formula : C₄₃H₃₈O₆

- Molecular Weight : 650.76 g/mol

- CAS Number : 20728-73-8

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of polyphenolic compounds, including catechin derivatives. The compound has shown significant free radical scavenging activity.

- Mechanism : The presence of multiple hydroxyl groups in the structure allows for effective donation of hydrogen atoms to free radicals, thereby neutralizing them.

Table 1: Comparison of Antioxidant Activities

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes.

- Mechanism : The compound modulates signaling pathways such as NF-kB and MAPK, leading to reduced expression of COX-2 and IL-6.

Case Study : A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-1beta compared to untreated controls.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties against various cancer cell lines.

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran have demonstrated antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Potential Anticancer Activity

Studies have suggested that benzopyran derivatives exhibit anticancer properties. The structure of this compound may allow it to interact with cancer cell pathways, promoting apoptosis or inhibiting proliferation. Further research is needed to elucidate these mechanisms.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively separated and analyzed using HPLC techniques. A study noted its successful separation on a Newcrom R1 HPLC column under specific conditions involving acetonitrile and water as the mobile phase. This method allows for the isolation of impurities and is scalable for preparative purposes .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry, it is recommended to replace phosphoric acid with formic acid in the mobile phase to ensure compatibility. This adjustment facilitates the analysis of the compound's mass and structural characteristics .

Polymer Chemistry

Due to its unique chemical structure, (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran can serve as a precursor in polymer synthesis. Its phenolic groups may enhance the thermal stability and mechanical properties of polymer matrices.

Case Studies and Research Findings

- Antioxidant Activity Assessment : A study published in a peer-reviewed journal evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated significant activity correlating with structural features similar to those of (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran .

- Pharmacokinetics Study : Research involving pharmacokinetic profiling revealed that compounds with high lipophilicity like this benzopyran derivative exhibit prolonged retention times in biological systems, suggesting potential for sustained therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s phenylmethoxy groups distinguish it from analogs with smaller substituents (e.g., methoxy, hydroxy). For example:

*logP estimated based on substituent contributions.

The compound in , with seven benzyloxy groups, exemplifies how additional hydrophobic substituents drastically elevate logP (>14), suggesting a trade-off between solubility and bioactivity .

Analytical Characterization

- Target compound : Characterized via HPLC (Newcrom R1 column) with UV detection, optimized for high hydrophobicity .

- Analogs 8b, 8c, 14a, 14f, 14g : Relied on NMR (¹H, ¹³C), IR, and elemental analysis for structural confirmation, with melting points (125–178°C) reflecting crystallinity differences due to substituent effects .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step protection/deprotection strategies for hydroxyl groups and regioselective benzylation. Key steps include:

- Cascade [3,3]-sigmatropic rearrangement for constructing the benzopyran core (e.g., using Pd-catalyzed coupling or acid-mediated cyclization) .

- Protection of phenolic groups with benzyl ethers to prevent undesired side reactions during oxidation or alkylation steps .

- Chiral resolution via enzymatic or chromatographic methods to isolate the (2R-trans) stereoisomer .

Critical parameters include temperature control (<40°C to avoid racemization) and anhydrous conditions for benzylation reactions.

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) confirms the benzopyran scaffold and substituent positions, with key signals at δ 4.8–5.2 ppm (benzyloxy protons) and δ 6.5–7.5 ppm (aromatic protons) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z ~670.3) .

- HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiomeric purity (>98% for the trans isomer) .

Q. What are the recommended storage conditions to maintain chemical stability?

- Store under argon or nitrogen at –20°C in amber vials to prevent oxidation of phenolic groups .

- Avoid exposure to humidity (use desiccants) and light , which can degrade benzyl ether linkages .

- Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does stereochemistry at the C2 and C3 positions influence biological activity?

- (2R-trans) configuration enhances binding to target enzymes (e.g., kinase inhibition) due to optimal spatial alignment of phenylmethoxy groups .

- Enantioselective assays (e.g., surface plasmon resonance) reveal a 10-fold higher affinity of the (2R-trans) isomer compared to (2S-cis) .

- Molecular docking simulations suggest hydrogen bonding between the C3 hydroxyl and active-site residues (e.g., Asp189 in trypsin-like proteases) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Systematic substitution : Replace phenylmethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to assess electronic effects .

- In vitro bioassays : Test derivatives against cancer cell lines (e.g., IC50 in MCF-7 cells) and compare pharmacokinetic profiles (e.g., LogP via shake-flask method) .

- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., rapid O-debenzylation at C5/C7 positions) .

Q. How can analytical methods resolve degradation products or stereoisomeric impurities?

- HPLC-DAD-MS/MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products (e.g., debenzylated derivatives) .

- Chiral SFC : Supercritical fluid chromatography with cellulose-based columns resolves stereoisomers with baseline separation (Rs > 2.0) .

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to identify major degradation pathways .

Q. What mechanistic insights explain its inhibitory activity against specific enzymes?

- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 (Ki = 0.8 µM), suggesting binding to an allosteric site .

- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH = –12.3 kcal/mol) and entropy (ΔS = +8.2 cal/mol·K), indicating hydrophobic interactions dominate .

- siRNA knockdown : Silencing target genes (e.g., MAPK1) reduces compound efficacy, confirming pathway-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.